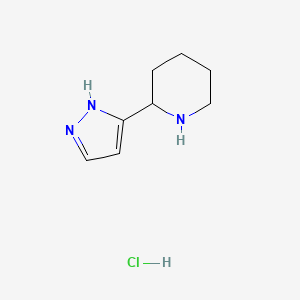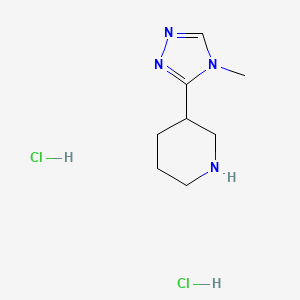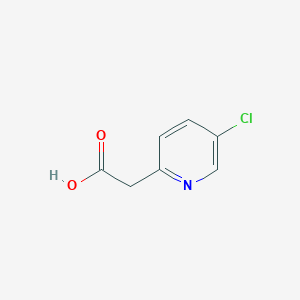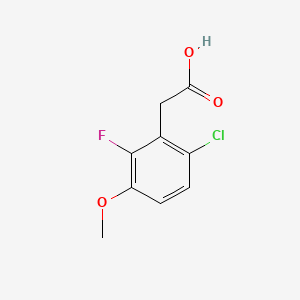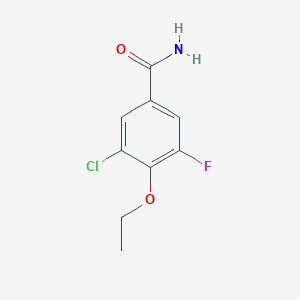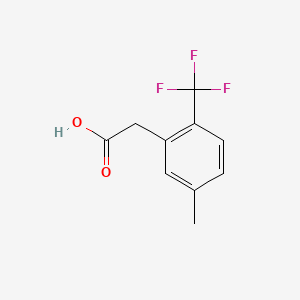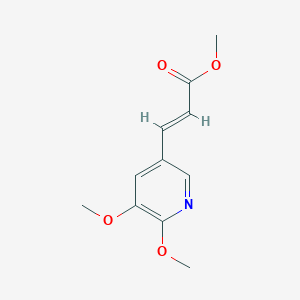
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate
Übersicht
Beschreibung
“Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate” is a chemical compound with the empirical formula C11H13NO4 . It has a molecular weight of 223.23 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string representation of this compound isCOC(=O)\\C=C\\c1cnc(OC)c(OC)c1 . This representation provides a way to describe the structure of the compound in a standard textual format.
Wissenschaftliche Forschungsanwendungen
Polymer and Material Science
Acrylates, including compounds structurally related to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, are widely used in the synthesis of polymers with diverse applications. For instance, the development of acrylic bone cements highlights the importance of acrylate-based polymers in medical applications, particularly in orthopedics (Nussbaum et al., 2004). Acrylic polymers are also used in dentistry, where enhancements with fibers, fillers, and nanofillers improve the properties of denture base materials (Gad et al., 2017).
Toxicology and Safety
Understanding the toxicological aspects of acrylates is crucial for their safe use in consumer products. Studies have investigated the genotoxic, mutagenic, and carcinogenic potentials of lower acrylates, indicating a general lack of bioactivity in cancer-related pathways, suggesting that with appropriate handling and use, acrylates like Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate may not pose a significant human cancer hazard (Suh et al., 2018).
Advances in Self-crosslinking and Membrane Technology
Research on self-crosslinking of acrylic emulsions demonstrates advancements in water-based coatings, highlighting the versatility and adaptability of acrylate monomers in developing sophisticated materials with enhanced properties (Parvate & Mahanwar, 2018). Furthermore, the application of crosslinked poly(vinyl alcohol) membranes for water treatment underscores the potential of acrylate derivatives in environmental technologies (Bolto et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNZBEPTBKZVIJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC(=C1)/C=C/C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



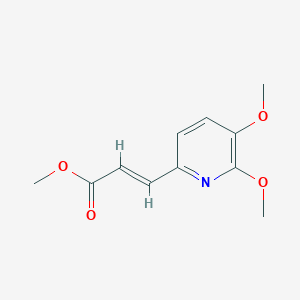
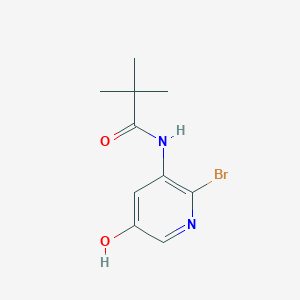
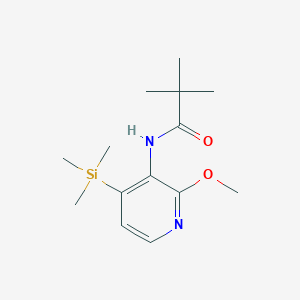
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)
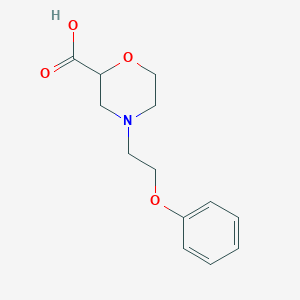
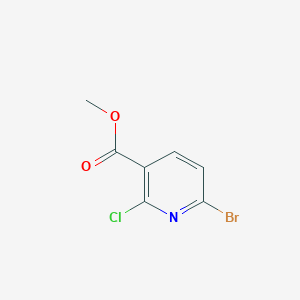
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
